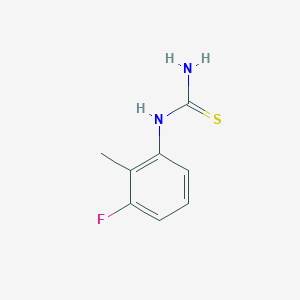
4-methyl-3-(prop-2-yn-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(prop-2-yn-1-yloxy)aniline, also known as 4-methyl-3-propenyloxybenzenamine, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and is used in the synthesis of a variety of organic compounds. It is also used in the manufacture of pharmaceuticals, dyes, and other chemicals.
Aplicaciones Científicas De Investigación
4-methyl-3-(prop-2-yn-1-yloxy)aniline is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other chemicals. It is also used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. Additionally, it is used in the synthesis of dyes and other chemicals for various industrial applications.
Mecanismo De Acción
4-methyl-3-(prop-2-yn-1-yloxy)aniline acts as an intermediate in the synthesis of a variety of organic compounds. It acts as a nucleophile and reacts with electrophiles, such as alkyl halides, to form the desired product. Additionally, it can act as a base and react with acids to form salts.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical or physiological effects in humans or animals. However, it is known to be an irritant to the skin and eyes and can cause respiratory irritation if inhaled. Additionally, it is flammable and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-3-(prop-2-yn-1-yloxy)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and the reaction conditions are mild and can be easily controlled. Additionally, the reaction is fast and efficient, and the yields are generally high. However, it is flammable and should be handled with caution, and it can be toxic if inhaled or ingested.
Direcciones Futuras
There are several potential future directions for 4-methyl-3-(prop-2-yn-1-yloxy)aniline. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and dyes. Additionally, it could be used in the synthesis of biodegradable polymers and other materials. It could also be used in the synthesis of new and improved drugs and other therapeutic agents. Finally, it could be used in the synthesis of new and improved catalysts for organic reactions.
Métodos De Síntesis
4-methyl-3-(prop-2-yn-1-yloxy)aniline is synthesized from the reaction of 4-methyl-3-(prop-2-yn-1-yloxy)anilineropenylbenzene and aniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is conducted at a temperature of 80-100°C. The reaction produces this compound and a byproduct of water.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-(prop-2-yn-1-yloxy)aniline involves the reaction of 4-methyl-3-nitroaniline with propargyl alcohol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-methyl-3-nitroaniline", "propargyl alcohol", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add propargyl alcohol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or iron powder to the reaction mixture to reduce the nitro group to an amino group.", "Step 4: Acidify the reaction mixture with hydrochloric acid to protonate the amino group and isolate the product by filtration or extraction." ] } | |
Número CAS |
128186-39-0 |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



